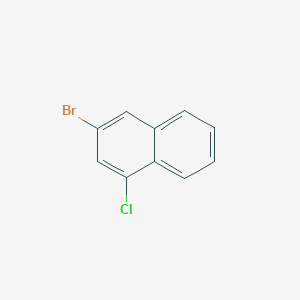
3-Bromo-1-chloronaphthalene
Vue d'ensemble
Description
3-Bromo-1-chloronaphthalene is a chemical compound that belongs to the naphthalene family of organic compounds. It has a molecular formula of C10H6BrCl .
Synthesis Analysis
A convenient and high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile also has been synthesised from 8-bromonaphthalene-1-carbonitrile via palladium-catalysed cyanation of the aryl bromide .Molecular Structure Analysis
The 3-Bromo-1-chloronaphthalene molecule contains a total of 19 bond(s). There are 13 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s) and 1 ten-membered ring(s) .Chemical Reactions Analysis
The reaction mixture was added saturated Na2SO3 solution (100 mL), stirred for 15 mins, and then extracted with ethyl acetate (3 x 1000 mL). The combined organic layers were washed with brine (500 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give a residue .Physical And Chemical Properties Analysis
3-Bromo-1-chloronaphthalene has a molecular weight of 241.51 g/mol. The color is a white solid, with a melting point of 87-88 °C and a boiling point of 150-160 °C (Press: 5-6 Torr). The storage condition is sealed in dry, room temperature. The density is 1.592±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
Accurate Experimental Structure of 1‐Chloronaphthalene
- Application Summary : This research focuses on the investigation of the structure of isolated 1‐chloronaphthalene using high-resolution chirped-pulse Fourier transform microwave (CP‐FTMW) spectroscopy .
- Methods of Application : The experiment involved a supersonic expansion and the use of CP‐FTMW spectroscopy in the 2‐8 GHz frequency range . The intensity of the spectrum allowed the researchers to observe all the heavy atoms isotopologues in natural abundance .
- Results : From the extensive experimental dataset, accurate structures for 1‐chloronaphthalene were derived using different methodologies and compared with related compounds .
Synthesis and Application of 1-bromo-8-chloronaphthalene
- Application Summary : 1-Bromo-8-Chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .
- Methods of Application : The synthesis involves the reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O . The reaction mixture was stirred, then extracted with ethyl acetate .
- Results : The residue was purified by column chromatography to give 1-bromo-8-chloronaphthalene . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .
Synthesis and Application of 1-bromo-8-chloronaphthalene
- Application Summary : This compound is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .
- Methods of Application : The synthesis involves the reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O . The reaction mixture was stirred, then extracted with ethyl acetate .
- Results : The residue was purified by column chromatography to give 1-bromo-8-chloronaphthalene . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .
Developments and Applications of α-bromonitrostyrenes
- Application Summary : α-bromonitrostyrenes are versatile intermediates in organic synthesis .
- Methods of Application : The synthesis and application of α-bromonitrostyrenes involve various organic reactions .
- Results : The use of α-bromonitrostyrenes has led to the development of various organic compounds .
Synthesis and Application of 1-bromo-8-chloronaphthalene
- Application Summary : This compound is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .
- Methods of Application : The synthesis involves the reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O . The reaction mixture was stirred, then extracted with ethyl acetate .
- Results : The residue was purified by column chromatography to give 1-bromo-8-chloronaphthalene . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .
Developments and Applications of α-bromonitrostyrenes
- Application Summary : α-bromonitrostyrenes are versatile intermediates in organic synthesis .
- Methods of Application : The synthesis and application of α-bromonitrostyrenes involve various organic reactions .
- Results : The use of α-bromonitrostyrenes has led to the development of various organic compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-1-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDAEVSXKYYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634687 | |
| Record name | 3-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-chloronaphthalene | |
CAS RN |
325956-47-6 | |
| Record name | 3-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



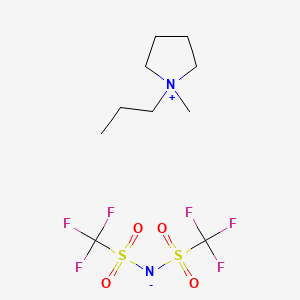
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
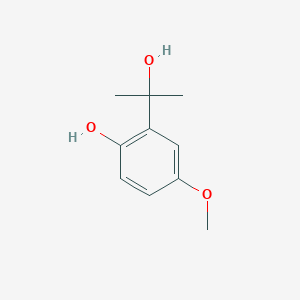
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)
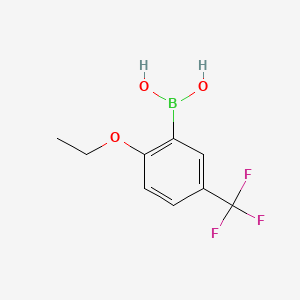
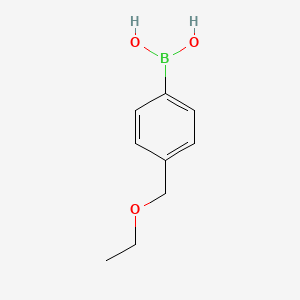
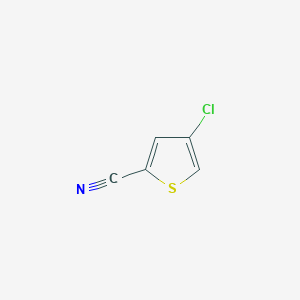
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)
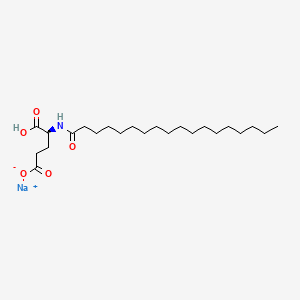
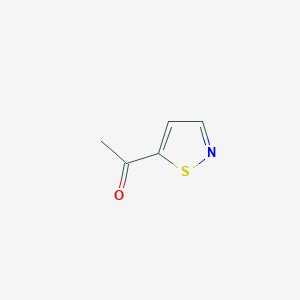
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)
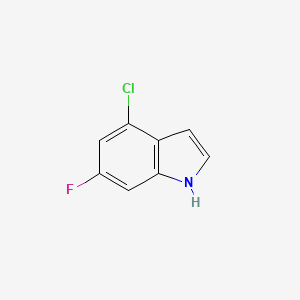
![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)